molecular formula C18H22N2O4S B169937 (2S,4S)-Allyl 4-(benzoylthio)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate CAS No. 141818-73-7

(2S,4S)-Allyl 4-(benzoylthio)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate

Cat. No. B169937
CAS RN: 141818-73-7
M. Wt: 362.4 g/mol
InChI Key: HOCDRPVUJNMBCM-GJZGRUSLSA-N
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Description

(2S,4S)-Allyl 4-(benzoylthio)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate, also known as ABT-594, is a synthetic compound that belongs to the class of analgesics. ABT-594 is a potent agonist of nicotinic acetylcholine receptors, which are involved in pain modulation.

Mechanism of Action

(2S,4S)-Allyl 4-(benzoylthio)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate acts as a potent agonist of nicotinic acetylcholine receptors, specifically the alpha4beta2 subtype. Activation of these receptors leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which play a role in pain modulation. (2S,4S)-Allyl 4-(benzoylthio)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate also activates the release of endogenous opioids, which further contribute to pain relief.
Biochemical and Physiological Effects:
(2S,4S)-Allyl 4-(benzoylthio)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. (2S,4S)-Allyl 4-(benzoylthio)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate has also been found to increase the release of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.

Advantages and Limitations for Lab Experiments

(2S,4S)-Allyl 4-(benzoylthio)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate has several advantages for lab experiments. It is a potent and selective agonist of nicotinic acetylcholine receptors, which makes it a useful tool for studying the role of these receptors in pain modulation. However, its potency also presents a limitation, as it can be difficult to achieve the appropriate dosages for in vivo studies. Additionally, (2S,4S)-Allyl 4-(benzoylthio)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate has a short half-life, which can make it challenging to maintain consistent levels of the compound in the body.

Future Directions

There are several future directions for research on (2S,4S)-Allyl 4-(benzoylthio)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate. One area of interest is its potential use in the treatment of addiction. (2S,4S)-Allyl 4-(benzoylthio)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate has been found to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to explore its potential as a treatment for substance abuse disorders. Another area of interest is the development of new analogs of (2S,4S)-Allyl 4-(benzoylthio)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate with improved pharmacokinetic properties. Finally, the role of nicotinic acetylcholine receptors in pain modulation is still not fully understood, and further research is needed to elucidate the mechanisms involved.

Synthesis Methods

The synthesis method of (2S,4S)-Allyl 4-(benzoylthio)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate involves the reaction of (S)-1-benzyl-4-piperidone with allyl magnesium bromide, followed by the reaction with dimethylcarbamoyl chloride and benzoyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

(2S,4S)-Allyl 4-(benzoylthio)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate has been extensively studied for its potential use in pain management. It has been found to be effective in relieving neuropathic pain, inflammatory pain, and acute pain in animal models. (2S,4S)-Allyl 4-(benzoylthio)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate has also been studied for its potential use in the treatment of addiction, depression, and anxiety disorders.

properties

IUPAC Name

prop-2-enyl (2S,4S)-4-benzoylsulfanyl-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-4-10-24-18(23)20-12-14(11-15(20)16(21)19(2)3)25-17(22)13-8-6-5-7-9-13/h4-9,14-15H,1,10-12H2,2-3H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCDRPVUJNMBCM-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CC(CN1C(=O)OCC=C)SC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]1C[C@@H](CN1C(=O)OCC=C)SC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901122125
Record name 2-Propen-1-yl (2S,4S)-4-(benzoylthio)-2-[(dimethylamino)carbonyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-Allyl 4-(benzoylthio)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate

CAS RN

141818-73-7
Record name 2-Propen-1-yl (2S,4S)-4-(benzoylthio)-2-[(dimethylamino)carbonyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141818-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl (2S,4S)-4-benzoylsulfanyl-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141818737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-yl (2S,4S)-4-(benzoylthio)-2-[(dimethylamino)carbonyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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